Cas no 1567082-76-1 (1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine)

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is a heterocyclic amine compound featuring a pyrrolidine core substituted with a methyl group at the 1-position and a 1,3-thiazol-5-yl moiety at the 2-position. This structure imparts unique reactivity and potential pharmacological properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both amine and thiazole functionalities enhances its versatility in synthetic applications, particularly in the development of biologically active molecules. Its well-defined stereochemistry and stability under standard conditions further contribute to its utility in organic synthesis and pharmaceutical research. The compound is typically handled under inert conditions to preserve its integrity.
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine structure
1567082-76-1 structure
商品名:1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
CAS番号:1567082-76-1
MF:C8H13N3S
メガワット:183.273919820786
CID:5744728
PubChem ID:104078699

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

    • 1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
    • 1567082-76-1
    • EN300-1634625
    • 3-Pyrrolidinamine, 1-methyl-2-(5-thiazolyl)-
    • 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
    • インチ: 1S/C8H13N3S/c1-11-3-2-6(9)8(11)7-4-10-5-12-7/h4-6,8H,2-3,9H2,1H3
    • InChIKey: WAGKHVWHXZRBRN-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC=C1C1C(CCN1C)N

計算された属性

  • せいみつぶんしりょう: 183.08301860g/mol
  • どういたいしつりょう: 183.08301860g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 70.4Ų

じっけんとくせい

  • 密度みつど: 1.188±0.06 g/cm3(Predicted)
  • ふってん: 288.4±40.0 °C(Predicted)
  • 酸性度係数(pKa): 9.16±0.40(Predicted)

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1634625-0.25g
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
1567082-76-1
0.25g
$893.0 2023-06-04
Enamine
EN300-1634625-50mg
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
1567082-76-1
50mg
$1068.0 2023-09-22
Enamine
EN300-1634625-100mg
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
1567082-76-1
100mg
$1119.0 2023-09-22
Enamine
EN300-1634625-500mg
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
1567082-76-1
500mg
$1221.0 2023-09-22
Enamine
EN300-1634625-250mg
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
1567082-76-1
250mg
$1170.0 2023-09-22
Enamine
EN300-1634625-5.0g
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
1567082-76-1
5g
$2816.0 2023-06-04
Enamine
EN300-1634625-0.1g
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
1567082-76-1
0.1g
$855.0 2023-06-04
Enamine
EN300-1634625-1000mg
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
1567082-76-1
1000mg
$1272.0 2023-09-22
Enamine
EN300-1634625-2500mg
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
1567082-76-1
2500mg
$2492.0 2023-09-22
Enamine
EN300-1634625-10000mg
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
1567082-76-1
10000mg
$5467.0 2023-09-22

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine 関連文献

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amineに関する追加情報

Introduction to 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine (CAS No. 1567082-76-1)

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1567082-76-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolidine class of molecules, characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. The presence of a methyl group at the 1-position and an amine group at the 3-position, along with a substituted thiazole moiety at the 2-position, contributes to its unique chemical properties and potential biological activities.

The structural framework of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine incorporates a thiazole ring, which is a sulfur-containing heterocycle known for its broad spectrum of biological activities. Thiazole derivatives are widely recognized for their roles in various pharmacological applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The integration of the thiazole ring into the pyrrolidine core in this compound suggests potential interactions with biological targets that could modulate cellular processes.

In recent years, there has been growing interest in developing novel scaffolds for drug discovery, particularly those that combine multiple pharmacophoric elements to enhance binding affinity and selectivity. The 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine structure represents an example of such a hybrid molecule, where the pyrrolidine ring provides a flexible backbone for molecular recognition, while the thiazole moiety introduces specific functional groups that can engage with biological receptors.

One of the most compelling aspects of this compound is its potential as a lead structure for further medicinal chemistry optimization. The amine group at the 3-position of the pyrrolidine ring offers opportunities for derivatization through various chemical reactions, such as alkylation, acylation, or amidation, which can fine-tune its pharmacological profile. Additionally, the electron-rich nature of the thiazole ring may facilitate interactions with metal ions or other electrophilic centers in biological systems.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes and affinity of small molecules like 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine to target proteins. These studies have highlighted the compound's potential as an inhibitor of enzymes involved in cancer progression and inflammation. For instance, preliminary docking simulations suggest that this molecule may disrupt the active sites of kinases or other signaling proteins by occupying critical hydrophobic or polar pockets.

The synthesis of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-am ine involves multi-step organic transformations that require careful control of reaction conditions to ensure high yield and purity. Key synthetic steps typically include cyclization reactions to form the pyrrolidine and thiazole rings, followed by functional group interconversions to introduce the methyl and amine substituents. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency and scalability, which is crucial for downstream pharmaceutical applications.

From a biological perspective, 1-Methyl -2-(1 ,3 -thia z ol -5 -y l)py r rolidin -3 -am ine has shown promise in preclinical studies as a modulator of pathways relevant to human disease. Notably, research indicates that derivatives of this scaffold may exhibit inhibitory activity against enzymes such as Janus kinases (JAKs), which are implicated in autoimmune disorders like rheumatoid arthritis. By targeting these enzymes, 1-Methyl -2-( 1 ,3 -thia z ol -5 -y l)py r rolidin -3 -am ine could potentially alleviate symptoms associated with chronic inflammation.

Another area of interest is the compound's interaction with nuclear receptors, which play critical roles in regulating gene expression and metabolic processes. The structural features of 1-Methyl -2-( 1 ,3 -thia z ol -5 -y l)py r rolidin -3 -am ine make it a candidate for binding to peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and insulin sensitivity. Modulating PPAR activity has been linked to benefits in managing metabolic syndrome and type 2 diabetes.

The pharmacokinetic properties of 1-Methyl -2-( 1 ,3 -thia z ol -5 -y l)py r rolidin -3 -am ine are also under investigation to assess its suitability for therapeutic use. Factors such as solubility, stability, bioavailability, and metabolic clearance rate are critical determinants of its clinical efficacy. Preliminary data suggest that this compound exhibits reasonable solubility in aqueous media and moderate stability under physiological conditions, which bodes well for further development.

In conclusion, 1-Methyl -2-( 1 ,3-thia z ol -5-y l )py r rolidin e am ine (CAS No .1567082- 76 1 ) is a structurally intriguing molecule with significant potential in pharmaceutical research . Its unique combination of pharmacophoric elements positions it as a valuable starting point for developing novel therapeutics targeting inflammatory diseases , cancer , and metabolic disorders . As research progresses , further exploration into its biological activities and pharmacological mechanisms will be essential to unlock its full therapeutic promise . p >

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